Cas no 352526-00-2 ((2-Mercaptophenyl)boronic acid)

(2-Mercaptophenyl)boronic acid is a versatile boronic acid derivative featuring both a boronic acid group and a mercapto (thiol) functional group on the phenyl ring. This dual functionality enables its use as a key intermediate in Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety facilitates aryl-aryl bond formation, while the thiol group offers additional reactivity for further modifications or coordination chemistry. The compound is particularly valuable in pharmaceutical and materials science research, where precise functionalization of aromatic systems is required. Its stability under mild conditions and compatibility with various protecting group strategies enhance its utility in synthetic applications. Proper handling is advised due to the reactivity of the thiol group.
(2-Mercaptophenyl)boronic acid structure
352526-00-2 structure
Product Name:(2-Mercaptophenyl)boronic acid
CAS No:352526-00-2
MF:C6H7BO2S
MW:153.994580507278
MDL:MFCD03095115
CID:305027
PubChem ID:4374266
Update Time:2025-05-20

(2-Mercaptophenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (2-Mercaptophenyl)boronic acid
    • (2-sulfanylphenyl)boronic acid
    • 3-Mercaptophenylboronic acid
    • Boronic acid,(2-mercaptophenyl)- (9CI)
    • SCHEMBL1845170
    • CS-0451551
    • FT-0686879
    • (2-Mercaptophenyl)boronicacid
    • AM62708
    • mercaptophenylboronic acid
    • DTXSID00402565
    • 352526-00-2
    • AKOS015919492
    • 2-Mercaptophenylboronic acid
    • Boronic acid, (2-mercaptophenyl)- (9CI)
    • 2-SULFANYLPHENYLBORONIC ACID
    • MDL: MFCD03095115
    • Inchi: 1S/C6H7BO2S/c8-7(9)5-3-1-2-4-6(5)10/h1-4,8-10H
    • InChI Key: RADLTTWFPYPHIV-UHFFFAOYSA-N
    • SMILES: SC1C=CC=CC=1B(O)O

Computed Properties

  • Exact Mass: 154.02600
  • Monoisotopic Mass: 154.026
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.5A^2

Experimental Properties

  • Density: 1.27
  • Melting Point: 196-201 °C(lit.)
  • Boiling Point: 345.3℃ at 760 mmHg
  • Flash Point: 162.6 °C
  • PSA: 79.26000
  • LogP: -0.34490

(2-Mercaptophenyl)boronic acid Security Information

  • WGK Germany:3

(2-Mercaptophenyl)boronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

(2-Mercaptophenyl)boronic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
090339-1g
(2-Mercaptophenyl)boronic acid, 95+%
352526-00-2 95+%
1g
$1345.00 2023-09-10
Chemenu
CM135303-1g
(2-Mercaptophenyl)boronic acid
352526-00-2 97%
1g
$72 2023-01-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M922023-250mg
(2-Mercaptophenyl)boronic acid
352526-00-2 97%
250mg
¥234.90 2022-01-10
eNovation Chemicals LLC
Y0982601-5g
(2-Mercaptophenyl)boronic acid
352526-00-2 95%
5g
$1020 2024-08-02
Chemenu
CM135303-1g
(2-Mercaptophenyl)boronic acid
352526-00-2 97%
1g
$72 2021-08-05
Ambeed
A664882-250mg
(2-Mercaptophenyl)boronic acid
352526-00-2 97%
250mg
$172.0 2025-02-25
Ambeed
A664882-1g
(2-Mercaptophenyl)boronic acid
352526-00-2 97%
1g
$429.0 2025-02-25
Ambeed
A664882-5g
(2-Mercaptophenyl)boronic acid
352526-00-2 97%
5g
$1287.0 2025-02-25
A2B Chem LLC
AV20002-5g
(2-Mercaptophenyl)boronic acid
352526-00-2 98%
5g
$528.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1522218-100mg
(2-Mercaptophenyl)boronic acid
352526-00-2 98%
100mg
¥504.00 2024-05-17

(2-Mercaptophenyl)boronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:352526-00-2)(2-Mercaptophenyl)boronic acid
Order Number:A851876
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:37
Price ($):533.0
Email:sales@amadischem.com

Additional information on (2-Mercaptophenyl)boronic acid

Exploring the Versatile Applications of (2-Mercaptophenyl)boronic acid (CAS No. 352526-00-2) in Modern Chemistry

(2-Mercaptophenyl)boronic acid, with the CAS number 352526-00-2, is a unique organoboron compound that has garnered significant attention in recent years due to its versatile applications in organic synthesis, pharmaceuticals, and materials science. This compound combines the reactivity of a boronic acid group with a thiol functionality, making it a valuable building block for various chemical transformations. Researchers and industry professionals are increasingly interested in this molecule for its potential in cross-coupling reactions, bioconjugation, and sensor development.

The chemical structure of (2-Mercaptophenyl)boronic acid features a benzene ring substituted with both a boronic acid (-B(OH)2) group and a thiol (-SH) group at the ortho position. This arrangement creates interesting electronic and steric effects that influence its reactivity. The compound's dual functionality allows it to participate in diverse chemical reactions, including Suzuki-Miyaura couplings, thiol-ene click chemistry, and boronate ester formation. These properties make it particularly valuable in the development of drug discovery intermediates and functional materials.

One of the most exciting applications of (2-Mercaptophenyl)boronic acid lies in the field of biomedical research. The compound's ability to form stable boronate esters with diols makes it useful for glucose sensing applications, a topic of great interest in diabetes management research. Additionally, its thiol group enables conjugation with biomolecules, opening possibilities for targeted drug delivery systems and biomarker detection. Recent studies have explored its potential in creating smart materials that respond to biological stimuli.

In the realm of materials science, (2-Mercaptophenyl)boronic acid has shown promise for developing self-healing polymers and dynamic covalent networks. The reversible nature of boronate ester bonds allows for the creation of materials with tunable properties. Researchers are investigating its use in responsive coatings and adaptive surfaces, particularly for applications requiring pH-sensitive behavior. These developments align with current trends in sustainable materials and green chemistry initiatives.

The synthesis and handling of (2-Mercaptophenyl)boronic acid require careful consideration of its chemical properties. While stable under appropriate conditions, the compound's thiol group makes it susceptible to oxidation, necessitating storage under inert atmosphere when long-term stability is required. Analytical techniques such as NMR spectroscopy and mass spectrometry are typically employed to characterize this compound and verify its purity, which is crucial for research and industrial applications.

From a commercial perspective, the demand for (2-Mercaptophenyl)boronic acid has been steadily increasing, driven by its applications in pharmaceutical intermediates and specialty chemicals. Suppliers typically offer this compound in various purity grades, with 98% purity being common for research purposes. The global market for boronic acid derivatives continues to expand, with particular growth in Asia-Pacific regions where pharmaceutical and electronics manufacturing are booming.

Looking to the future, research directions for (2-Mercaptophenyl)boronic acid include exploring its potential in catalysis, molecular recognition, and nanotechnology applications. The compound's unique combination of functional groups positions it as a valuable tool for addressing current challenges in chemical biology and materials engineering. As synthetic methodologies advance and analytical techniques become more sophisticated, we can expect to see new and innovative uses for this versatile building block emerge in the coming years.

For researchers working with (2-Mercaptophenyl)boronic acid, it's important to consult the latest literature and safety data sheets to ensure proper handling procedures. While not classified as hazardous under normal conditions, standard laboratory precautions should be observed when working with this and all chemical substances. The compound's growing importance in various fields makes it an exciting area of study for chemists and materials scientists alike.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:352526-00-2)(2-Mercaptophenyl)boronic acid
A851876
Purity:99%
Quantity:5g
Price ($):533.0
Email